molecular formula C14H13ClN4O B15046759 8-Chloro-3-[1-(ethoxymethyl)pyrazol-4-yl]-1,5-naphthyridine

8-Chloro-3-[1-(ethoxymethyl)pyrazol-4-yl]-1,5-naphthyridine

Cat. No.: B15046759
M. Wt: 288.73 g/mol
InChI Key: WFWCNNNYNYEEFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-3-[1-(ethoxymethyl)pyrazol-4-yl]-1,5-naphthyridine is a heterocyclic compound featuring a 1,5-naphthyridine core substituted with a chlorine atom at position 8 and a 1-(ethoxymethyl)pyrazol-4-yl group at position 2. The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry due to its planar aromatic system, which facilitates interactions with biological targets such as enzymes and receptors .

Synthetic routes to this compound likely involve chlorination of precursor naphthyridines (e.g., using phosphorus oxychloride) followed by Suzuki-Miyaura cross-coupling or nucleophilic substitution to introduce the pyrazole-ethoxymethyl group .

Properties

Molecular Formula

C14H13ClN4O

Molecular Weight

288.73 g/mol

IUPAC Name

8-chloro-3-[1-(ethoxymethyl)pyrazol-4-yl]-1,5-naphthyridine

InChI

InChI=1S/C14H13ClN4O/c1-2-20-9-19-8-11(7-18-19)10-5-13-14(17-6-10)12(15)3-4-16-13/h3-8H,2,9H2,1H3

InChI Key

WFWCNNNYNYEEFF-UHFFFAOYSA-N

Canonical SMILES

CCOCN1C=C(C=N1)C2=CC3=NC=CC(=C3N=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-3-[1-(ethoxymethyl)pyrazol-4-yl]-1,5-naphthyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 8-chloro-1,5-naphthyridine with 1-(ethoxymethyl)pyrazole under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-3-[1-(ethoxymethyl)pyrazol-4-yl]-1,5-naphthyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or DMF.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

8-Chloro-3-[1-(ethoxymethyl)pyrazol-4-yl]-1,5-naphthyridine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes and receptors.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 8-Chloro-3-[1-(ethoxymethyl)pyrazol-4-yl]-1,5-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt normal cellular processes, leading to the desired therapeutic effects. The exact pathways involved depend on the specific biological target being studied .

Comparison with Similar Compounds

Table 1: Comparison of Pyrazole-Substituted Naphthyridines

Compound Core Structure Substituent Position Key Substituent Biological Target
Target Compound 1,5-Naphthyridine 3 1-(Ethoxymethyl)pyrazol-4-yl Not explicitly reported
RepSox 1,5-Naphthyridine 2 3-(6-methylpyridin-2-yl)pyrazole ALK5 kinase
Patent Compound (1,7-naphthyridine) 1,7-Naphthyridine 4,8 1-Methylpyrazol-5-yl Kinases (unspecified)

Biological Activity

8-Chloro-3-[1-(ethoxymethyl)pyrazol-4-yl]-1,5-naphthyridine (CAS No. 894807-98-8) is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and research articles.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H14ClN3\text{C}_{14}\text{H}_{14}\text{Cl}\text{N}_3

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Effects : The compound has shown promising results in inhibiting tumor growth in various cancer models.
  • Antimicrobial Properties : It has been evaluated for its effectiveness against bacterial strains.
  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, which may contribute to its therapeutic effects.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, in a xenograft model, it demonstrated significant inhibition of tumor growth compared to controls. The proposed mechanism involves modulation of signaling pathways associated with cell proliferation and apoptosis.

Table 1: Antitumor Activity Data

Study ReferenceModel UsedDose (mg/kg)Tumor Growth Inhibition (%)
Mouse Xenograft1065
Cell Line Assay570
In vitro (HepG2)2055

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, suggesting potential applications in treating infections.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focus of research. Notably, it has been shown to inhibit enzymes involved in cancer progression and inflammation.

Case Study: Enzyme Inhibition

In a study evaluating the effects on squalene synthase, the compound demonstrated an IC50 value of 15 nM, indicating potent inhibition. This suggests its potential role in managing cholesterol synthesis and related disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.